5-Ethyl-1H-indole-2-carboxaldehyde

ALDH1A1 Cancer Stem Cells Enzyme Inhibition

5-Ethyl-1H-indole-2-carboxaldehyde (CAS 58518-54-0) is an indole-2-carbaldehyde derivative with an ethyl substituent at the 5-position of the indole ring. It serves as a versatile small-molecule scaffold in medicinal chemistry.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B13417663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1H-indole-2-carboxaldehyde
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)NC(=C2)C=O
InChIInChI=1S/C11H11NO/c1-2-8-3-4-11-9(5-8)6-10(7-13)12-11/h3-7,12H,2H2,1H3
InChIKeyUTEKEXQGHOTDFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1H-indole-2-carboxaldehyde for ALDH-Targeted Research: Key Properties


5-Ethyl-1H-indole-2-carboxaldehyde (CAS 58518-54-0) is an indole-2-carbaldehyde derivative with an ethyl substituent at the 5-position of the indole ring. It serves as a versatile small-molecule scaffold in medicinal chemistry . A primary biochemical activity documented for this compound is the inhibition of human aldehyde dehydrogenase 1A1 (ALDH1A1), a target implicated in cancer stem cell biology and drug resistance [1].

The Risks of Substituting 5-Ethyl-1H-indole-2-carboxaldehyde with Other Indole Aldehydes


Substituting 5-ethyl-1H-indole-2-carboxaldehyde for other indole-2-carbaldehyde analogs (e.g., 5-methyl, 5-bromo, or unsubstituted) in biological assays is not straightforward. A 1976 patent on blood-sugar-lowering indole-2-carbaldehydes explicitly distinguishes that the presence of a halogen or an ethyl group at the 5-position alters the structure-activity relationship, permitting an additional hydrogen substitution at R1 while retaining efficacy [1]. This indicates that the 5-ethyl group is not merely a generic alkyl substituent but plays a specific pharmacophoric role. Furthermore, ALDH1A1 inhibition data (IC50 = 560 nM) [2] provides a quantitative benchmark, but without direct comparative data for the des-ethyl or 5-methyl analog in the same assay, the precise magnitude of the ethyl group's contribution to target binding cannot be quantified.

Quantitative Comparative Evidence: 5-Ethyl-1H-indole-2-carboxaldehyde vs. Analogs


ALDH1A1 Inhibition Potency: 5-Ethyl Compound vs. Class Baseline

5-Ethyl-1H-indole-2-carboxaldehyde inhibits human recombinant ALDH1A1 with an IC50 of 560 nM, measured via spectrophotometric monitoring of NAD(P)H formation over 2 minutes [1]. The closest available comparator within the same enzyme class is a structural analog (BDBM50459601) that shows an IC50 of 900 nM under identical assay conditions [2]. No data for the direct des-ethyl or 5-methyl analog in this specific assay were found. This establishes a 1.6-fold difference within the chemical series for which data exist.

ALDH1A1 Cancer Stem Cells Enzyme Inhibition

ALDH1A3 Isoform Selectivity Profile

The compound inhibits human recombinant ALDH1A3 with an IC50 of 550 nM, which is statistically indistinguishable from its ALDH1A1 potency (560 nM) [1]. This non-selective profile within the ALDH1A family is a critical selection parameter, as certain therapeutic applications require preferential inhibition of ALDH1A1 over ALDH1A3. Direct selectivity data for comparator indole-2-carbaldehydes are not available.

ALDH1A3 Isoform Selectivity Cancer

ALDH1A2 Activity as a Selectivity Counter-Screen

Against human recombinant ALDH1A2 (retinal dehydrogenase 2), the compound shows a reduced potency with an IC50 of 1,260 nM [1]. This approximately 2.3-fold selectivity window relative to ALDH1A1 may be relevant for studies where ALDH1A2 sparing is desired, though the absolute IC50 remains in the low micromolar range.

ALDH1A2 Retinal Dehydrogenase Counter-Screen

Blood Sugar Lowering Effect: 5-Ethyl vs. General Class

The US patent US4053624A claims that indole-2-carbaldehydes substituted with halogen or ethyl at the 5-position are outstandingly effective in lowering excessive blood sugar in mammals [1]. The patent explicitly differentiates 5-ethyl and 5-halogen compounds from other alkyl-substituted analogs by allowing R1 to be hydrogen while retaining efficacy. Quantitative blood glucose reduction data (e.g., percentage decrease) are not provided in the patent for individual compounds, preventing a direct numerical comparison.

Diabetes Blood Glucose Indole-2-carbaldehyde

Derivatization Versatility: 5-Ethyl vs. 5-Halogen Scaffolds

5-Ethyl-1H-indole-2-carboxaldehyde is derived from 5-bromoindole, which is a potential GSK-3 inhibitor . Unlike 5-halogenated indole-2-carboxaldehydes, the 5-ethyl analog lacks a reactive halogen handle for further cross-coupling chemistry, but it avoids potential dehalogenation side-reactions under reductive or hydrogenation conditions. No quantitative yield data for specific transformations of the 5-ethyl vs. 5-bromo analog were found from primary sources.

Synthetic Chemistry Cross-Coupling Building Block

Optimal Use Cases for 5-Ethyl-1H-indole-2-carboxaldehyde Based on Evidence


ALDH1A1/1A3 Non-Selective Inhibition Studies

With near-identical IC50 values of 560 nM (ALDH1A1) and 550 nM (ALDH1A3), this compound is suited as a dual ALDH1A1/1A3 inhibitor probe for exploring the consequence of pan-ALDH1A inhibition in cancer stem cell models [1]. Researchers should avoid this compound if isoform-selective pharmacology is required.

Antidiabetic Lead Optimization Starting Point

The patented blood-sugar-lowering activity of 5-ethyl-substituted indole-2-carbaldehydes supports the use of this compound as a starting scaffold for developing novel antidiabetic agents. The 5-ethyl group is claimed to be a key structural determinant for efficacy [1].

Synthetic Intermediate for Non-Halogenated Indole Libraries

The 5-ethyl group provides electron-donating character and steric bulk without the reactivity of a halogen. This makes the compound a suitable intermediate for synthesizing indole libraries where halogen-based side-reactions must be avoided [1].

ALDH1A2 Counter-Screening in ALDH-Targeted Projects

The 2.3-fold selectivity window against ALDH1A2 (IC50 = 1,260 nM) relative to ALDH1A1 (IC50 = 560 nM) allows researchers to use this compound as a comparator for assessing ALDH1A2-sparing profiles of more selective analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-1H-indole-2-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.